ethyl 2-((2E)-3-phenylprop-2-enoylamino)-4-methyl-1,3-thiazole-5-carboxylate
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Description
Scientific Research Applications
Structural Analysis and Synthesis
- The structural properties of similar thiazole derivatives have been extensively studied. For instance, Lynch and Mcclenaghan (2004) analyzed the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, revealing intricate hydrogen-bonded dimers and interactions essential for understanding the chemical behavior of such compounds (Lynch & Mcclenaghan, 2004).
- Mohamed (2021) presented a convenient synthesis approach for related thiazole derivatives, showcasing the diverse potential applications of these compounds in various scientific fields (Mohamed, 2021).
Chemical Behavior and Applications
- Haroon et al. (2018) explored the chemical properties of a similar compound, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate. Their study included spectroscopic characterization and crystallographic analysis, providing insights into the molecular structure and potential applications of thiazole derivatives (Haroon et al., 2018).
- Albreht et al. (2009) demonstrated the transformation of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thiazole-5-carboxylate into various substituted derivatives, illustrating the versatility and reactivity of these thiazole compounds (Albreht et al., 2009).
Potential Industrial and Medical Applications
- The study by Raviprabha and Bhat (2019) on ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate highlighted its potential as a corrosion inhibitor, a significant application in material science and engineering (Raviprabha & Bhat, 2019).
- Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate was also involved in the synthesis of novel compounds with potential antimicrobial and antioxidant properties, as shown by Haroon et al. (2021). This suggests its role in pharmaceutical research and development (Haroon et al., 2021).
Properties
IUPAC Name |
ethyl 4-methyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-3-21-15(20)14-11(2)17-16(22-14)18-13(19)10-9-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,17,18,19)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFZZKLHPYHZSA-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C=CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)/C=C/C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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